molecular formula C11H15N B2905811 2-(2-Phenylethyl)azetidine CAS No. 1494611-66-3

2-(2-Phenylethyl)azetidine

Cat. No. B2905811
CAS RN: 1494611-66-3
M. Wt: 161.248
InChI Key: MDBVUENLILJJHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing 2-(2-Phenylethyl)azetidine. One notable approach involves the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles using N-borane complexes. For instance, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with appropriate reagents yields α-substituted azetidine-2-carbonitriles . This method provides access to optically active derivatives starting from commercially available (S)-(1-(4-methoxyphenyl)ethyl)amine.

Another efficient strategy involves the aza Paternò–Büchi reaction , a [2 + 2] photocycloaddition between an imine and an alkene component. This reaction allows the synthesis of functionalized azetidines .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-(2-Phenylethyl)azetidine is approximately .

Future Directions

: Tayama, E., & Nakanomeba, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 23825-23837. Link : Aza Paternò–Büchi reactions. Chemical Science. Link : Aza Paternò–Büchi reactions (PDF). Chemical Science. Link

properties

IUPAC Name

2-(2-phenylethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)6-7-11-8-9-12-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVUENLILJJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)azetidine

CAS RN

1494611-66-3
Record name 2-(2-phenylethyl)azetidine
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